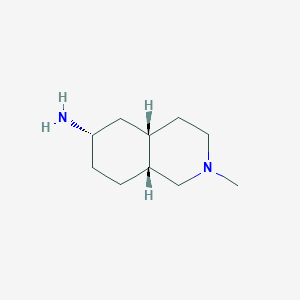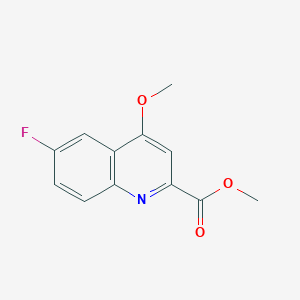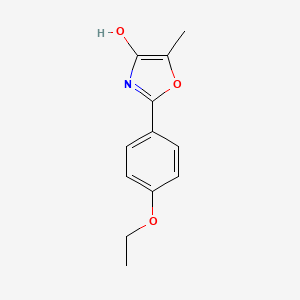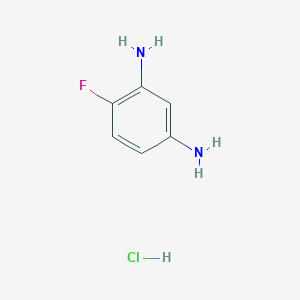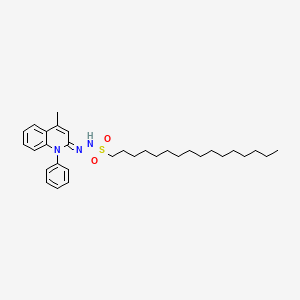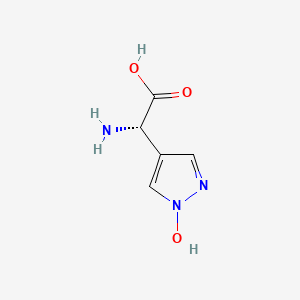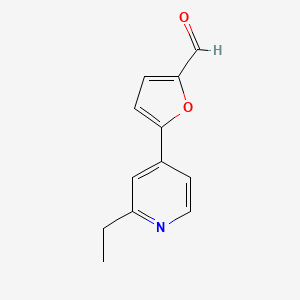
(5-((9H-Fluoren-9-yl)methoxy)-5-oxopentyl)-D-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-((9H-Fluoren-9-yl)methoxy)-5-oxopentyl)-D-cysteine is a complex organic molecule that belongs to the family of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The compound features a fluorenylmethyloxycarbonyl group, which is a common protecting group in organic synthesis, particularly in the synthesis of peptides and proteins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-((9H-Fluoren-9-yl)methoxy)-5-oxopentyl)-D-cysteine typically involves the protection of the amino group of D-cysteine with the fluorenylmethyloxycarbonyl group. This is achieved through a series of reactions that include the formation of an amide bond between the fluorenylmethyloxycarbonyl chloride and the amino group of D-cysteine. The reaction is usually carried out in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM) in the presence of a base like triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common in the purification process to separate the desired product from any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
(5-((9H-Fluoren-9-yl)methoxy)-5-oxopentyl)-D-cysteine undergoes various chemical reactions, including:
Oxidation: The thiol group of D-cysteine can be oxidized to form disulfide bonds.
Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The fluorenylmethyloxycarbonyl group can be removed under basic conditions, typically using piperidine in DMF.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in aqueous solutions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffers.
Substitution: Piperidine in DMF for the removal of the fluorenylmethyloxycarbonyl group.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of free thiol groups.
Substitution: Removal of the fluorenylmethyloxycarbonyl group to yield the free amino acid.
Wissenschaftliche Forschungsanwendungen
(5-((9H-Fluoren-9-yl)methoxy)-5-oxopentyl)-D-cysteine has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Bioconjugation: Utilized in the attachment of peptides to other biomolecules or surfaces.
Drug Development: Investigated for its potential use in the development of peptide-based therapeutics.
Biological Studies: Employed in the study of protein-protein interactions and enzyme mechanisms.
Wirkmechanismus
The mechanism of action of (5-((9H-Fluoren-9-yl)methoxy)-5-oxopentyl)-D-cysteine involves its role as a protected amino acid in peptide synthesis. The fluorenylmethyloxycarbonyl group protects the amino group of D-cysteine during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the protecting group is removed under basic conditions, revealing the free amino group for further reactions. This allows for the sequential addition of amino acids to form peptides and proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)pentanoic acid
- 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
- 5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-methyl-1H-pyrazole-4-carboxylic acid
Uniqueness
(5-((9H-Fluoren-9-yl)methoxy)-5-oxopentyl)-D-cysteine is unique due to its specific structure that combines the fluorenylmethyloxycarbonyl protecting group with D-cysteine. This combination allows for selective protection and deprotection of the amino group, making it highly valuable in peptide synthesis. The presence of the thiol group in D-cysteine also provides additional functionality for bioconjugation and other chemical modifications .
Eigenschaften
Molekularformel |
C22H25NO4S |
|---|---|
Molekulargewicht |
399.5 g/mol |
IUPAC-Name |
(2S)-2-[[5-(9H-fluoren-9-ylmethoxy)-5-oxopentyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C22H25NO4S/c24-21(11-5-6-12-23-20(14-28)22(25)26)27-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,19-20,23,28H,5-6,11-14H2,(H,25,26)/t20-/m1/s1 |
InChI-Schlüssel |
NYFALQOTHACNPV-HXUWFJFHSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)CCCCN[C@H](CS)C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)CCCCNC(CS)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


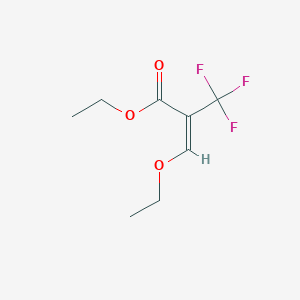
![2-(2-Aminobenzo[d]oxazol-5-yl)-2-hydroxyacetic acid](/img/structure/B12868211.png)

![2-[(2,5-Dichlorophenyl)thio]acetyl chloride](/img/structure/B12868231.png)

